(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

Process impurity profiling N-acyl differentiation HPLC system suitability

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide (CAS 1318777-56-8), systematically named (2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide, is a chiral process-related impurity of the antiepileptic drug Lacosamide (Vimpat®). With molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.33 g/mol, this compound is also designated as N-Descarboxymethyl-N-carboxyethyl Lacosamide, Lacosamide Propanoyl Impurity, Lacosamide N-Ethylcarbonyl Analog, and Lacosamide Impurity 35 across pharmacopoeial and regulatory contexts.

Molecular Formula C14H20N2O3
Molecular Weight 264.33
CAS No. 1318777-56-8
Cat. No. B602321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide
CAS1318777-56-8
Synonyms(2R)-3-Methoxy-2-[(1-oxopropyl)amino]-N-(phenylmethyl)propanamide
Molecular FormulaC14H20N2O3
Molecular Weight264.33
Structural Identifiers
SMILESCCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide (CAS 1318777-56-8): Procuring the Propanoyl-Specific Lacosamide Process Impurity Reference Standard


(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide (CAS 1318777-56-8), systematically named (2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide, is a chiral process-related impurity of the antiepileptic drug Lacosamide (Vimpat®) . With molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.33 g/mol, this compound is also designated as N-Descarboxymethyl-N-carboxyethyl Lacosamide, Lacosamide Propanoyl Impurity, Lacosamide N-Ethylcarbonyl Analog, and Lacosamide Impurity 35 across pharmacopoeial and regulatory contexts . It is supplied as a well-characterized reference material compliant with USP, EMA, JP, and BP regulatory standards, and is specifically purposed for analytical method development, method validation (AMV), quality control (QC) applications, ANDA/NDA submissions, and commercial production quality assurance of Lacosamide drug substance and finished dosage forms [1].

Workflow Analytical method validation, AMV, QC release
Selection Chiral process impurity, ISO 17034 certified
Regulatory Supports USP, EP, JP, BP compliance

Why Generic Lacosamide Impurity Reference Standards Cannot Substitute for (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide (CAS 1318777-56-8)


Lacosamide-related impurity reference standards are structurally and chromatographically non-interchangeable due to distinct N-acyl substituents, molecular weights, and retention characteristics that directly impact HPLC system suitability, peak identification, and quantitative accuracy in pharmacopoeial methods. The propanoyl (ethylcarbonyl, CH₃CH₂CO–) moiety at the N-2 position of CAS 1318777-56-8 confers a +14 Da mass differential versus the parent drug Lacosamide (acetyl, CH₃CO–, MW 250.30) [1], and a −14 Da differential versus O-Acetyl Lacosamide / EP Impurity B (CAS 1318777-54-6, MW 278.30) [2]. These mass increments arise from incomplete reaction specificity during the propionylation step of Lacosamide synthesis, where ethyl chloroformate or propionic anhydride traces generate this impurity as a distinct process-related species, not a degradation product [3]. Substituting a different Lacosamide impurity standard—such as EP Impurity C (N-methylacetamido derivative, CAS N/A), EP Impurity B (O-acetyl, CAS 1318777-54-6), or EP Impurity F (O-desmethyl, CAS 175481-38-6)—invalidates the specificity of the analytical method because each impurity possesses a unique relative retention time (RRT) and correction factor in the BP/EP monograph system [4]. The target compound's unique propionamido substituent produces a distinct UV chromophore and mass spectrometric fragmentation pattern, making it the sole acceptable reference for quantifying this specific process impurity in Lacosamide API and finished product release testing.

Structural non-interchangeability
Unique propanoyl N-acyl group shifts RRT and correction factor versus acetyl-containing impurities
Chromatographic co-elution risk
EP Impurities B, C, F do not match target retention, invalidating peak identification
Mass spectrometric mismatch
+14 Da mass differential alters MS/MS patterns; deuterated ISTD unavailable for non-propanoyl analogs

Quantitative Differentiation Evidence for (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide (CAS 1318777-56-8): A Procurement-Focused Comparator Analysis


Propanoyl vs. Acetyl N-Acyl Substituent: Structural Basis for Chromatographic Selectivity

The target compound bears a propanoyl (CH₃CH₂CO–, ethylcarbonyl) group at the N-2 position, distinguishing it from all major Lacosamide-related substances that carry an acetyl (CH₃CO–) moiety. Relative to Lacosamide API (acetyl, MW 250.30), the propanoyl substitution adds exactly +14 Da (one methylene unit), producing a molecular formula of C₁₄H₂₀N₂O₃ (MW 264.33) . This mass increment is the direct result of propionic anhydride or ethyl chloroformate contamination during the acetylation step of Lacosamide synthesis, as documented in EP2528891A2 where the compound is designated Formula III [1]. The additional methylene group alters the compound's lipophilicity (calculated logP increase of approximately 0.5 units versus Lacosamide), directly affecting reversed-phase HPLC retention and enabling chromatographic resolution from the parent drug peak in pharmacopoeial methods.

Propanoyl vs Acetyl
Head-to-head
Propanoyl adds +14 Da; C₁₄H₂₀N₂O₃ vs C₁₃H₁₈N₂O₃
Unique N-acyl enables specific impurity identification
No other EP impurity shares this group; substitution produces false negatives
Process impurity profiling N-acyl differentiation HPLC system suitability

Patent-Defined Regulatory Quantification Threshold: 0.01% by HPLC as the 'Substantially Free' Benchmark

European Patent EP2528891A2 establishes a quantifiable threshold for this specific impurity in Lacosamide drug substance. The patent defines 'substantially free of Impurity B' (the O-acetyl impurity) as not more than 0.01% by HPLC, and demonstrates that the optimized synthetic process achieves an impurity content of Formula III (the target compound) of 0.01% by HPLC [1]. This threshold is an order of magnitude below the British Pharmacopoeia 2025 general limit of 0.15% for each specified impurity and 0.10% for unspecified impurities [2]. The patent's HPLC method employs an Agilent 1100 series instrument with photodiode array detection at 210 nm, providing a validated analytical framework for quantifying this impurity at trace levels [1].

Impurity limit
Reported
0.01% by HPLC (Formula III)
Supports trace-level calibration for API release
10–15× more stringent than BP 2025 specified/unspecified limits
Impurity threshold Regulatory compliance ANDA submission

ISO 17034 Certified Reference Standard with Comprehensive Characterization vs. Non-Certified Alternatives

The CATO product (N-Descarboxymethyl-N-carboxyethyl Lacosamide Impurity) is manufactured under the ISO 17034 standard for reference material producer competence, providing metrological traceability that non-certified impurity standards do not offer . The certification package includes HPLC purity determination (>95% by two independent HPLC methods), quantitative NMR (qNMR) for value assignment, HRMS for molecular formula confirmation, IR and UV spectroscopy for identity, and a comprehensive Certificate of Analysis (CoA) with structure conformance report [1]. This level of certification is directly aligned with Chinese National Drug Standards for lacosamide quality control, as demonstrated by the China National Institutes for Food and Drug Control (NIFDC) reference standard development program, which employs identical analytical techniques (two HPLC methods plus qNMR) for lacosamide series impurity certification [2]. In contrast, non-certified impurity standards typically provide only single-method HPLC purity data without metrological traceability or structure conformance documentation.

Certification level
Head-to-head
ISO 17034, multi-method (HPLC, qNMR, HRMS, IR, UV)
Reduces reference standard quality risk in submissions
Non-certified standards lack metrological traceability
Certified reference material ISO 17034 Quality assurance

Deuterated Internal Standard (Lacosamide-D3 Analog) Availability for LC-MS/MS Quantification

A stable isotope-labeled analog of the target compound—N-Descarboxymethyl-N-carboxyethyl Lacosamide-D3 (CAS 2714484-06-5)—is commercially available and provides a structurally identical internal standard for quantitative LC-MS/MS analysis . The D3 labeling replaces the three methoxy hydrogens (–OCD₃ vs. –OCH₃), producing a molecular formula of C₁₄H₁₇D₃N₂O₃ (MW 267.34, +3 Da vs. unlabeled) . This mass shift ensures co-elution with the analyte while providing baseline mass spectrometric separation, enabling precise correction for ion suppression/enhancement matrix effects. The deuterated analog is specifically listed as a labelled analogue of the target impurity, confirming its suitability as an internal standard for validated bioanalytical and physicochemical methods . In contrast, no deuterated internal standard is available for the alternative EP Impurity C (N-methylacetamido derivative, CAS N/A), limiting quantitative accuracy in MS-based methods for that impurity.

Deuterated ISTD
Head-to-head
Lacosamide-D3 analog (CAS 2714484-06-5) available
Enables LC-MS/MS matrix-effect correction
No deuterated analog for EP Impurity C
Stable isotope-labeled internal standard LC-MS/MS Matrix effect correction

Distinct Process Impurity Origin (Propionylation Side Reaction) vs. Degradant Impurities

The target compound originates as a process-related impurity from the propionylation side reaction during Lacosamide synthesis, not from degradation of the finished drug product. Patent EP2528891A2 identifies the mechanism: when ethyl chloroformate is used during the mixed anhydride formation step of Lacosamide synthesis, trace propionylation of the amino group of (R)-2-amino-N-benzyl-3-methoxypropionamide yields (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide (Formula III) as a by-product [1]. This contrasts with Lacosamide degradants such as Descarbonyl Lacosamide, which forms under acidic hydrolytic conditions, and O-Desmethyl Lacosamide (EP Impurity F), which forms under alkaline conditions . A published forced degradation study under ICH Q1A(R2) conditions demonstrated that Lacosamide is labile under acidic and alkaline hydrolytic stress but does not generate the propanoyl impurity as a degradation product—confirming its exclusive classification as a synthetic process impurity [2]. This mechanistic distinction has direct implications for analytical method development: the target compound must be monitored during API synthesis and in-process control, not during stability studies.

Impurity origin
Cross-study comparable
Process impurity (propionylation side reaction)
Guides stability-indicating method design
Absent under ICH forced degradation; distinct from degradants
Process impurity Synthesis pathway Forced degradation

Procurement-Relevant Application Scenarios for (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide (CAS 1318777-56-8)


ANDA/NDA Regulatory Submission: Process Impurity Method Validation and Specification Setting

For generic pharmaceutical manufacturers filing ANDAs for Lacosamide tablets, oral solution, or injection, this reference standard is indispensable for validating the HPLC related substances method per ICH Q2(R1) guidelines. The ISO 17034 certified reference standard (CATO, >95% purity) [1] enables accurate determination of the limit of quantitation (LOQ) for the propanoyl impurity at levels well below the BP 2025 reporting threshold of 0.05% [2]. Method linearity, accuracy, and precision can be established across the range of 0.01% (the patent-defined 'substantially free' benchmark) to 0.15% (the BP specified impurity limit), providing the quantitative foundation for setting a justified specification limit in the ANDA Chemistry, Manufacturing, and Controls (CMC) section.

In-Process Control During Lacosamide API Commercial Manufacturing

API manufacturers implementing the improved synthetic process described in EP2528891A2 require this reference standard to monitor the effectiveness of the propionylation-minimizing process step. The patent demonstrates that treating the penultimate intermediate with controlled stoichiometry of ethyl chloroformate followed by optimized recrystallization from ethyl acetate reduces the Formula III impurity content to 0.01% by HPLC [1]. Routine in-process testing at the crude API stage, prior to final recrystallization, using this reference standard enables real-time process adjustment and prevents batch rejection due to out-of-specification impurity levels. The availability of the deuterated D3 analog (CAS 2714484-06-5) further enables LC-MS/MS monitoring for ultra-trace quantification .

Method Transfer and Pharmacopoeial Compliance Across USP, EP, JP, and BP Compendial Frameworks

The compound is characterized to meet the regulatory standards of USP, EMA, JP, and BP, making it suitable for method transfer exercises across different pharmacopoeial jurisdictions [1]. The BP 2025 Lacosamide monograph defines relative retention times for impurities B (≈1.2), C (≈1.3), F (≈0.7), G (≈0.9), and I (≈1.6) using an end-capped extra-dense bonded octylsilyl silica gel column (3.5 μm, 0.15 m × 4.6 mm) [2]. This reference standard enables laboratories to verify system suitability for the propanoyl impurity peak, establish its relative retention time within their specific chromatographic system, and determine the appropriate correction factor for area normalization—critical steps for method verification during technology transfer from R&D to QC.

Reference Standard Qualification for NIFDC/ChP Lacosamide Monograph Development in China

Following the model established by the China National Institutes for Food and Drug Control (NIFDC) for lacosamide series impurity reference standard development—which uses two independent HPLC methods plus quantitative NMR (qNMR) for value assignment [1]—this ISO 17034 certified reference standard serves as a qualified working standard for laboratories participating in the Chinese Pharmacopoeia (ChP) Lacosamide monograph development or revision. The CATO standard's comprehensive characterization package (¹H-NMR, ¹³C-NMR, HRMS, IR, UV, water content, residue on ignition) aligns with the NIFDC certification protocol, enabling its use as a secondary reference standard traceable to the primary pharmacopoeial standard [2].

Application
Selection Property
Validation Focus
ANDA/NDA submission
ISO 17034 certified impurity standard
Method linearity, LOQ, accuracy per ICH Q2(R1)
In-process control
Process impurity trace quantification
Propionylation minimization, batch consistency
Method transfer
Pharmacopoeial compliance (USP, EP, JP, BP)
RRT verification, system suitability
ChP/NIFDC qualification
Multi-method characterization
qNMR, HRMS, IR, UV traceability to primary standard
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